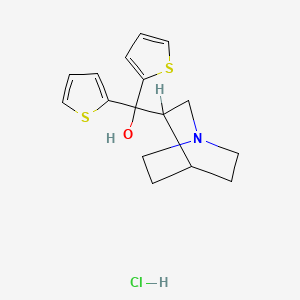

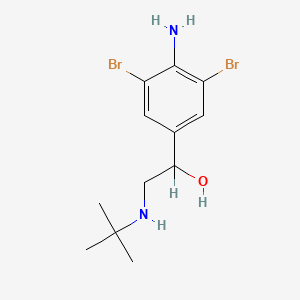

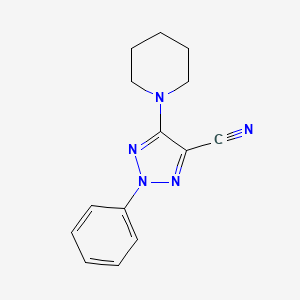

Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride (QTPMHCl) is an organic compound that has gained attention for its potential applications in scientific research. QTPMHCl is a synthetic compound that was first synthesized in the early 2000s and has since been studied for its biological activity, mechanism of action, and biochemical and physiological effects.

科学的研究の応用

Molecular Encapsulation and Capsule Formation

Shivanyuk et al. (2003) discussed the formation of dimeric molecular capsules that encapsulate quinuclidinium cations through hydrogen bonding and bridging molecules like methanol and water. This study highlights the potential of quinuclidine derivatives in forming complex molecular structures useful in encapsulation technologies (Shivanyuk, Friese, Döring, & Rebek, 2003).

Anticancer Activity of Thiophene-Quinoline Derivatives

Othman et al. (2019) synthesized and evaluated a series of thiophene-quinoline derivatives for their anticancer activity. Although not directly related to Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride, this study indicates the relevance of thiophene and quinoline structures in medicinal chemistry, particularly in developing potential anticancer agents (Othman, Selim, El-Sayed, Tantawy, Amen, Shimizu, Okauchi, & Kitamura, 2019).

Catalytic Applications in Organic Synthesis

Research by Aggarwal, Emme, and Fulford (2003) explored the reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction, revealing a correlation between the basicity of these catalysts and their reactivity. This work underscores the utility of quinuclidine derivatives in catalyzing organic reactions, potentially including those involving this compound (Aggarwal, Emme, & Fulford, 2003).

Asymmetric Hydrogenation

Tsutsumi et al. (2009) discussed the asymmetric hydrogenation of 3-quinuclidinone, a reaction critical in synthesizing chiral molecules used in pharmaceuticals. While this study focuses on a specific quinuclidine derivative, it highlights the broader relevance of quinuclidine structures in asymmetric synthesis and chiral chemistry (Tsutsumi, Katayama, Utsumi, Murata, Arai, Kurono, & Ohkuma, 2009).

Inclusion Compounds and Material Science

Yutronic et al. (2003) described the formation of inclusion compounds between thiourea and quinuclidine, showcasing the ability of quinuclidine derivatives to form complex structures with potential applications in material science and molecular recognition (Yutronic, Merchán, Jara, González, & Garland, 2003).

作用機序

特性

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl(dithiophen-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS2.ClH/c18-16(14-3-1-9-19-14,15-4-2-10-20-15)13-11-17-7-5-12(13)6-8-17;/h1-4,9-10,12-13,18H,5-8,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUMMUPYNHXDND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C(C3=CC=CS3)(C4=CC=CS4)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973323 |

Source

|

| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)di(thiophen-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57734-76-6 |

Source

|

| Record name | Quiditene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)di(thiophen-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1226351.png)

![4-Chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile,(Z)-4-ethoxy-4-oxobut-2-enoic acid](/img/structure/B1226362.png)

![1-[2-[(4-Chlorophenyl)thio]-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1226365.png)

![3-(benzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B1226366.png)

![1-(1-tert-butyl-5-tetrazolyl)-N-(2-furanylmethyl)-N-(phenylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1226369.png)

![2-(N-ethylanilino)-4-thieno[3,2-d][1,3]thiazinone](/img/structure/B1226372.png)